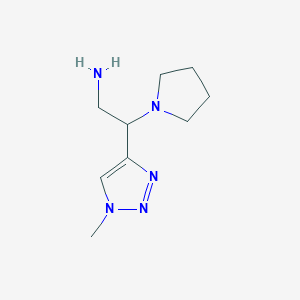
2-(1-Methyltriazol-4-yl)-2-pyrrolidin-1-ylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methyltriazol-4-yl)-2-pyrrolidin-1-ylethanamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
作用机制
Target of Action
1,2,3-Triazoles are a class of heterocyclic compounds that have been found to interact with a variety of biological targets. They are often used in drug discovery due to their ability to form stable structures and bind with high affinity to target proteins .
Mode of Action
The mode of action of 1,2,3-triazoles depends on the specific compound and its target. They can act as inhibitors, blocking the activity of a target protein, or as agonists, enhancing the activity. The specific interactions between the 1,2,3-triazole and its target can lead to changes in cellular processes .
Biochemical Pathways
1,2,3-Triazoles can affect a variety of biochemical pathways depending on their specific targets. For example, some 1,2,3-triazoles have been found to have antiviral, anti-inflammatory, anticancer, and antimicrobial activities, indicating that they can interact with and modulate a wide range of biochemical pathways .
Pharmacokinetics
The ADME properties of 1,2,3-triazoles can vary widely depending on the specific compound. The metabolism of these compounds often involves the liver, and they can be excreted in both urine and feces .
Result of Action
The molecular and cellular effects of 1,2,3-triazoles depend on their specific targets and mode of action. They can lead to changes in protein activity, gene expression, and cellular signaling pathways, which can ultimately result in changes in cell behavior and function .
Action Environment
The action, efficacy, and stability of 1,2,3-triazoles can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s ability to reach its target and bind effectively .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyltriazol-4-yl)-2-pyrrolidin-1-ylethanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a cyclization reaction involving hydrazine derivatives and acyl chlorides.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the triazole intermediate.
Final Assembly: The final compound is obtained by coupling the triazole and pyrrolidine intermediates under appropriate reaction conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the triazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the nitrogen atoms in the triazole ring, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides, amines, and alcohols.
Major Products:
Oxidation Products: Oxidized derivatives of the triazole ring.
Reduction Products: Reduced forms of the triazole ring.
Substitution Products: Substituted derivatives with modified pyrrolidine rings.
科学研究应用
2-(1-Methyltriazol-4-yl)-2-pyrrolidin-1-ylethanamine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical structures.
Materials Science: It is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Chemical Biology: The compound is employed in bioconjugation techniques, enabling the labeling and tracking of biological molecules.
相似化合物的比较
2-(1-Methyltriazol-4-yl)ethanol: A related compound with similar structural features but different functional groups.
2-Chloro-N-[2-(1-methyltriazol-4-yl)ethyl]propanamide: Another triazole derivative with distinct chemical properties.
Comparison:
Uniqueness: 2-(1-Methyltriazol-4-yl)-2-pyrrolidin-1-ylethanamine is unique due to the presence of both the triazole and pyrrolidine rings, which confer specific chemical reactivity and biological activity.
Chemical Properties: Compared to similar compounds, it exhibits distinct reactivity patterns in oxidation, reduction, and substitution reactions.
Biological Activity:
属性
IUPAC Name |
2-(1-methyltriazol-4-yl)-2-pyrrolidin-1-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5/c1-13-7-8(11-12-13)9(6-10)14-4-2-3-5-14/h7,9H,2-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFSPTOOUOCEOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(CN)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














